4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxylic acid group attached to a benzo[b]thiophene core. The molecular formula of this compound is C9H5FO3S, and it has a molecular weight of 212.20 g/mol . Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach includes the treatment of aryl-substituted ketene dithioacetal monoxide with trifluoromethanesulfonic anhydride in the presence of potassium carbonate in toluene, followed by the addition of ethanolamine .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, thiophene derivatives have been shown to inhibit histone deacetylases (HDACs) and activate sphingosine-1-phosphate (S1P) receptors . These interactions can lead to changes in gene expression, cell signaling, and cellular functions, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluoro-2-hydroxybenzo[b]thiophene-3-carboxylic acid: Positional isomer with different substitution pattern, leading to variations in properties and applications.
3-Chloro-4-hydroxybenzo[b]thiophene-2-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5FO3S |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
UUAUCMUBJMEWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2O)C(=O)O)F |
Origin of Product |
United States |
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